N-(Ketocaproyl)-L-homoserine Lactone N-(Ketocaproyl)-L-homoserine Lactone Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production. Coordinated gene expression is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers. The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL). Regulation of bacterial quorum sensing signaling systems to inhibit pathogenesis represents a new approach to antimicrobial therapy in the treatment of infectious diseases. AHLs vary in acyl group length (C4-C18), in the substitution of C3 (hydrogen, hydroxyl, or oxo group), and in the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain. These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family. In one of the most-studied quorum-sensing systems in gram-negative bacteria, the LuxI AHL synthase catalyzes the production of N-(β-ketocaproyl)-L-homoserine lactone utilizing S-adenosylmethionine and hexanoyl-acyl carrier protein as reaction substrates in the marine bioluminescence bacterium V. fischeri. At increased populations of the bacteria, localized higher concentrations of 3-O-C6-HSL, an endogenous ligand to transcriptional factor LuxR, leads to increased production of both the AHL synthase and proteins responsible for bioluminescence. Numerous other species of bacteria also employ N-(β-ketocaproyl)-L-homoserine lactone in cell-to-cell communication.
Brand Name: Vulcanchem
CAS No.: 143537-62-6
VCID: VC0015394
InChI: InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
SMILES: CCCC(=O)CC(=O)NC1CCOC1=O
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

N-(Ketocaproyl)-L-homoserine Lactone

CAS No.: 143537-62-6

Reference Standards

VCID: VC0015394

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

N-(Ketocaproyl)-L-homoserine Lactone - 143537-62-6

CAS No. 143537-62-6
Product Name N-(Ketocaproyl)-L-homoserine Lactone
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Standard InChI InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Standard InChIKey YRYOXRMDHALAFL-QMMMGPOBSA-N
Isomeric SMILES CCCC(=O)CC(=O)N[C@H]1CCOC1=O
SMILES CCCC(=O)CC(=O)NC1CCOC1=O
Canonical SMILES CCCC(=O)CC(=O)NC1CCOC1=O
Appearance A crystalline solid
Description Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production. Coordinated gene expression is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers. The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL). Regulation of bacterial quorum sensing signaling systems to inhibit pathogenesis represents a new approach to antimicrobial therapy in the treatment of infectious diseases. AHLs vary in acyl group length (C4-C18), in the substitution of C3 (hydrogen, hydroxyl, or oxo group), and in the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain. These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family. In one of the most-studied quorum-sensing systems in gram-negative bacteria, the LuxI AHL synthase catalyzes the production of N-(β-ketocaproyl)-L-homoserine lactone utilizing S-adenosylmethionine and hexanoyl-acyl carrier protein as reaction substrates in the marine bioluminescence bacterium V. fischeri. At increased populations of the bacteria, localized higher concentrations of 3-O-C6-HSL, an endogenous ligand to transcriptional factor LuxR, leads to increased production of both the AHL synthase and proteins responsible for bioluminescence. Numerous other species of bacteria also employ N-(β-ketocaproyl)-L-homoserine lactone in cell-to-cell communication.
Synonyms 3-oxo-C6-AHL
AI-1 lactone
autoinducer 1
luciferase autoinducer
N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone
N-(3-oxohexanoyl)homoserine lactone
N-(beta-ketocaproyl)homoserine lactone
N-3-oxohexanoyl-L-homoserine lactone
OHHL-N
VAI-1
PubChem Compound 688505
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator